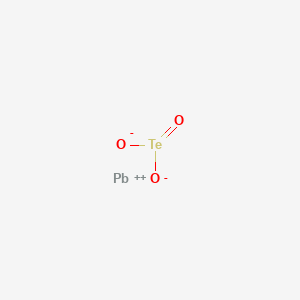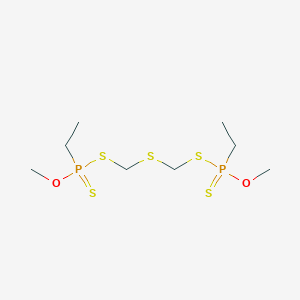
Lead(II) tellurite
Vue d'ensemble
Description
Lead(II) telluride is a compound of lead and tellurium (PbTe). It crystallizes in the NaCl crystal structure with Pb atoms occupying the cation and Te forming the anionic lattice . It is a narrow gap semiconductor with a band gap of 0.32 eV . It is often alloyed with tin to make lead tin telluride, which is used as an infrared detector material . It also has good performance as a thermoelectric material, partly due to a low thermal conductivity .
Synthesis Analysis
Lead(II) telluride can be synthesized by melting lead and tellurium together . In a study, lead telluride nanofibers were fabricated by galvanic displacement of electrospun cobalt nanofibers where their composition and morphology were altered by adjusting the electrolyte composition and diameter of sacrificial cobalt nanofibers .Molecular Structure Analysis
Lead(II) telluride crystallizes in the NaCl crystal structure with Pb atoms occupying the cation and Te forming the anionic lattice . In a study, the structure of Pb3(TeO3)Cl4 features a three-dimensional (3D) lead (II) chloride network with tellurite anions filling in the 1D tunnels of Pb4 4-member rings (MRs) along the c-axis .Chemical Reactions Analysis
Lead(II) ion reacts with aqueous ammonia to precipitate a white basic salt, Pb2O(NO3)2, rather than the expected lead(II) hydroxide . When dilute HCl is added to aqueous Pb2+ solution, a white color precipitate is given. This white precipitate is Lead(II) chloride (PbCl2) .Physical And Chemical Properties Analysis
Lead(II) telluride is a gray crystalline solid . It has a dielectric constant of approximately 1000 . It is a thermoelectric material with thermal conductivity of 2 Wm −1 K −1 at 300 K .Applications De Recherche Scientifique
1. Nuclear Waste Management
Lead tellurite glass has been evaluated for immobilizing salt wastes from electrochemical reprocessing of used nuclear fuel. Research shows that it can accommodate high salt concentrations and has high densities, although improvements in chemical durability are needed (Riley et al., 2017).
2. Crystal Structure and Properties
Lead(II) selenites and a tellurite have been synthesized and structurally characterized. These compounds exhibit diverse structures and have been studied for their potential in applications like second-harmonic generation and antiferromagnetic interactions (Zhang et al., 2012).
3. Radiation Shielding
The effect of PbO content on the gamma rays attenuation behavior of lead tellurite glasses indicates their potential as effective radiation shielding materials. This is particularly relevant for protection from hazardous radiation in nuclear engineering (Al‐Hadeethi & Sayyed, 2019).
4. Electrochemical Doping
Lead tellurite is used in electrochemical doping of semiconducting materials with germanium. This process involves parameters like the concentration of charge carriers and galvanic cells' EMF (Leushina, Danilov, & Zlomanov, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
There is ongoing research into the properties of Lead(II) telluride and its potential applications. For example, a study has been conducted on the thermoelectric properties of high-performance n-type lead telluride measured in situ in a nuclear reactor core . Another study has explored the effects of exposing tellurite glass to femtosecond laser light .
Propriétés
IUPAC Name |
lead(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3Te.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXNCYQHUQTHQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PbTe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065958 | |
| Record name | Lead(II) tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15851-47-5 | |
| Record name | Telluric acid (H2TeO3), lead(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead(II) tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)




![7H-Cyclopenta[1,2-b:3,4-b']dithiophene](/img/structure/B98387.png)

